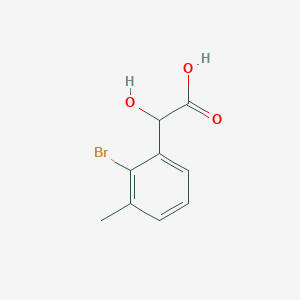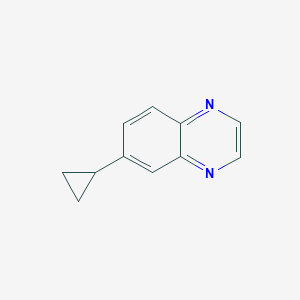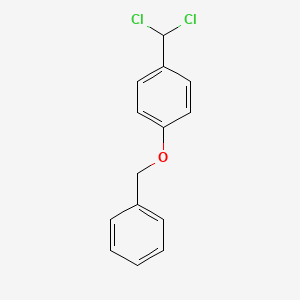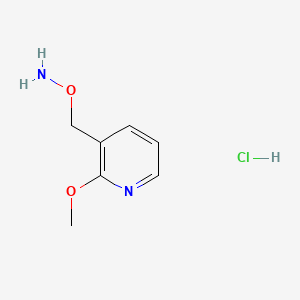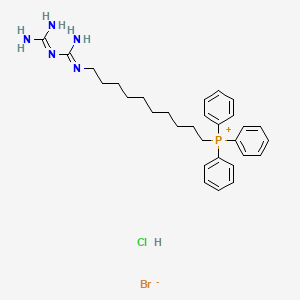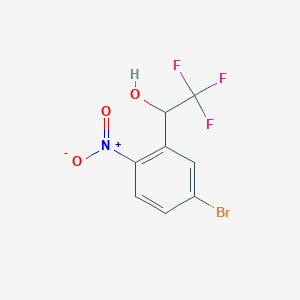
1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reduction of 1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethanone. One common method involves the use of sodium borohydride as a reducing agent in an ether solvent at temperatures ranging from 0 to 20°C. The reaction is usually completed within 2 hours, yielding the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Chromium trioxide, potassium permanganate.
Major Products Formed
Reduction: 1-(5-Amino-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethanone.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol largely depends on its application. In biological systems, it may interact with specific enzymes or proteins, inhibiting their activity through covalent or non-covalent interactions. The trifluoromethyl group can enhance the compound’s binding affinity to certain molecular targets, while the nitro and bromine groups can participate in various chemical reactions within the biological environment.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromo-2-nitrophenyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a trifluoroethanol group.
5-Bromo-2-nitroanisole: Contains a methoxy group instead of a trifluoroethanol group.
(5-Bromo-2-nitrophenyl)acetonitrile: Contains a nitrile group instead of a trifluoroethanol group.
Uniqueness
1-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the design of drug candidates with improved pharmacokinetic profiles.
Propiedades
Fórmula molecular |
C8H5BrF3NO3 |
|---|---|
Peso molecular |
300.03 g/mol |
Nombre IUPAC |
1-(5-bromo-2-nitrophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5BrF3NO3/c9-4-1-2-6(13(15)16)5(3-4)7(14)8(10,11)12/h1-3,7,14H |
Clave InChI |
YAPTXGJGVFZMQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C(C(F)(F)F)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)
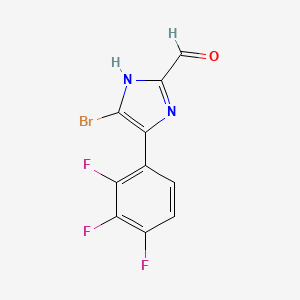
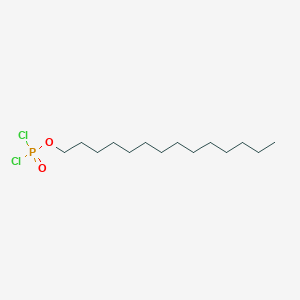
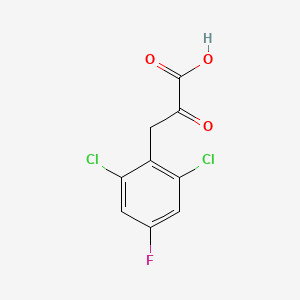
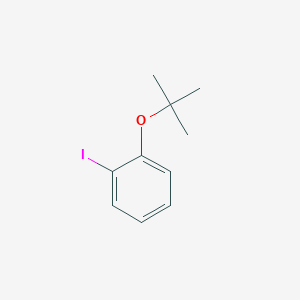
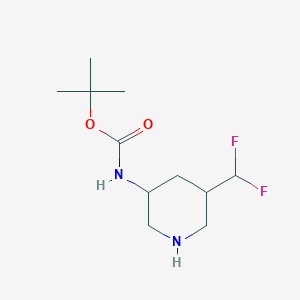
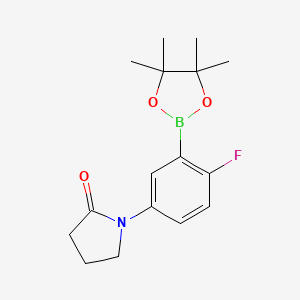
![3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13702307.png)
